molecular formula C12H8N2O2 B14503157 2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione CAS No. 63553-09-3

2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B14503157
CAS No.: 63553-09-3
M. Wt: 212.20 g/mol
InChI Key: KTLRGXHVHYLXQY-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione is a compound that features both an imidazole ring and an indene-dione structure Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, while indene-dione is a bicyclic structure with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of an indene-dione derivative with an imidazole derivative. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with biological targets through its imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This coordination can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Imidazol-1-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of an imidazole ring and an indene-dione structure.

Properties

CAS No.

63553-09-3

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

2-imidazol-1-ylindene-1,3-dione

InChI

InChI=1S/C12H8N2O2/c15-11-8-3-1-2-4-9(8)12(16)10(11)14-6-5-13-7-14/h1-7,10H

InChI Key

KTLRGXHVHYLXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)N3C=CN=C3

Origin of Product

United States

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